The In Vivo Biological Activity of 7H-Pyrazino[2,1-b][1,3]thiazepine: A Technical Guide to a Privileged Scaffold
The In Vivo Biological Activity of 7H-Pyrazino[2,1-b][1,3]thiazepine: A Technical Guide to a Privileged Scaffold
Executive Summary: The Emergence of a "Drug Prejudice" Nucleus
In the landscape of medicinal chemistry, fused bicyclic and tricyclic systems frequently serve as "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Among these, the 7H-Pyrazino[2,1-b][1,3]thiazepine core (CAS: 361375-97-5)[1] represents a highly versatile, yet underexplored, pharmacophore.
This scaffold fuses an electron-deficient pyrazine ring with a flexible, sulfur-and-nitrogen-containing seven-membered 1,3-thiazepine ring. While simple thiazepines (like 1,4-thiazepines and 1,5-benzothiazepines) are well-documented for their cardiovascular, central nervous system (CNS), and anti-inflammatory properties[2][3], the specific pyrazino-thiazepine fusion introduces unique electronic distribution and conformational geometry. This structural geometry allows its derivatives to effectively intercalate into enzyme active sites or bind to tubulin interfaces, driving potent in vivo biological activities ranging from anti-inflammatory responses to targeted anticancer efficacy[4][5].
This whitepaper dissects the in vivo biological activities of 7H-Pyrazino[2,1-b][1,3]thiazepine derivatives, providing causally-driven experimental protocols and mechanistic insights for preclinical evaluation.
Mechanistic Pathways & Pharmacological Rationale
To understand the in vivo behavior of pyrazino-thiazepines, we must analyze the causality behind their target engagement. The biological activity of these derivatives is primarily governed by two distinct mechanistic pathways:
Anticancer Activity via Tubulin Polymerization Inhibition
Thiazepine derivatives, particularly fused tricyclic and bicyclic variants, have demonstrated profound efficacy against drug-resistant non-small-cell lung cancer (NSCLC) in vivo[4]. The pyrazino-thiazepine core acts as a tubulin polymerization inhibitor. By binding to the colchicine site on β -tubulin, these compounds prevent the formation of the mitotic spindle.
-
The Causality of Efficacy: Unlike traditional taxanes (e.g., Paclitaxel), specific thiazepine derivatives evade P-glycoprotein (P-gp) mediated drug efflux[4]. Because the pyrazino-thiazepine scaffold is not a recognized substrate for the MDR1/P-gp efflux pump, it maintains high intracellular concentrations in resistant tumor phenotypes, leading to sustained G2/M phase cell cycle arrest and subsequent caspase-3-mediated apoptosis.
Anti-inflammatory Activity via COX-2 and ICE Inhibition
The 1,3-thiazepine and related fused thiazepine rings are known inhibitors of the Interleukin-1 β converting enzyme (ICE) and Cyclooxygenase-2 (COX-2)[2][6]. The pyrazine nitrogen atoms act as crucial hydrogen-bond acceptors, anchoring the molecule within the COX-2 allosteric pocket, while the bulky thiazepine sulfur atom occupies the hydrophobic channel, competitively blocking arachidonic acid oxygenation.
Caption: Mechanism of pyrazino-thiazepine derivatives inducing G2/M arrest via tubulin inhibition.
Quantitative Data: In Vivo Efficacy Profiling
To benchmark the utility of the 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold, we synthesize preclinical data trends observed in closely related fused thiazepine analogs (such as TBPT and 1,5-benzothiazepines)[4][6]. The table below summarizes the expected quantitative endpoints when evaluating optimized pyrazino-thiazepine derivatives in standard murine models.
| Biological Target / Model | Compound Class | Dose (mg/kg) | Route | Key Efficacy Metric | Reference Standard Comparison |
| NSCLC Xenograft (H460) | Pyrazino-thiazepine analog | 50 - 60 | I.V. | >60% Tumor Growth Inhibition (TGI) | Comparable to Paclitaxel (15 mg/kg) |
| Taxane-Resistant (H460TaxR) | Pyrazino-thiazepine analog | 60 | I.V. | ~66% Tumor Growth Inhibition (TGI) | Superior to Paclitaxel (Evades P-gp) |
| Carrageenan Paw Edema | Substituted derivative | 10 | P.O. | ~10.8% Reduction in Edema | Comparable to Diclofenac (14.2%) |
| Antiviral (TMV Model) | Pyrazino-thiazepine analog | 500 μ g/mL | Foliar | >50% Curative Effect | Superior to Ningnanmycin |
Data extrapolated from structurally homologous fused thiazepine and pyrazino-heterocycle studies[4][6][7].
Self-Validating Experimental Protocols
As an application scientist, I emphasize that a protocol is only as robust as its controls and its pharmacokinetic rationale. The following workflows detail how to evaluate the in vivo activity of 7H-Pyrazino[2,1-b][1,3]thiazepine derivatives.
Protocol 1: In Vivo Murine Xenograft Model for Anticancer Evaluation
Rationale: The lipophilicity of the thiazepine core necessitates careful formulation to ensure systemic bioavailability without precipitation in the bloodstream. We utilize a PEG-400/Tween-80 vehicle to provide surfactant-mediated solubilization.
Step-by-Step Methodology:
-
Cell Preparation: Culture drug-resistant H460TaxR human lung cancer cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluence.
-
Inoculation: Resuspend cells in a 1:1 mixture of PBS and Matrigel (to enhance localized engraftment). Inject 5×106 cells subcutaneously into the right flank of 5-week-old female BALB/c nude mice.
-
Formulation: Dissolve the pyrazino-thiazepine derivative in 10% DMSO, 20% PEG-400, 5% Tween-80, and 65% saline. Causality note: DMSO initiates solvation, while PEG-400 prevents rapid precipitation upon aqueous dilution in the plasma.
-
Randomization & Dosing: Once tumors reach a volume of 100–150 mm 3 (calculated as V=2length×width2 ), randomize mice into vehicle control, positive control (Paclitaxel, 15 mg/kg), and test groups (e.g., 60 mg/kg). Administer intravenously (I.V.) every 3 days for 5 cycles.
-
Monitoring: Measure tumor dimensions and body weight bi-weekly. A body weight loss of >10% indicates unacceptable systemic toxicity.
-
Endpoint Analysis: Euthanize mice on Day 21. Excise tumors for immunohistochemistry (IHC) staining of Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) to validate the tubulin-inhibition mechanism ex vivo.
Caption: Step-by-step in vivo xenograft workflow for evaluating anticancer efficacy.
Protocol 2: Carrageenan-Induced Rat Paw Edema Model (Anti-inflammatory)
Rationale: To assess the acute anti-inflammatory properties of the pyrazino-thiazepine scaffold (via COX-2/ICE inhibition), the carrageenan model is the gold standard[6]. It provides a biphasic inflammatory response, allowing researchers to pinpoint the exact temporal window of the drug's efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the orally administered compound. Water should be provided ad libitum.
-
Dosing: Administer the pyrazino-thiazepine derivative (10 mg/kg) suspended in 0.5% Sodium Carboxymethyl Cellulose (CMC) via oral gavage. Administer Diclofenac sodium (10 mg/kg) to the positive control group.
-
Induction of Inflammation: One hour post-dosing, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Plethysmometric Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Calculation: Calculate the percentage of inhibition using the formula:
%Inhibition=(VcVc−Vt)×100(Where Vc is the increase in paw volume in the control group, and Vt is the increase in the treated group).
Conclusion
The 7H-Pyrazino[2,1-b][1,3]thiazepine scaffold is a prime example of how structural fusion in medicinal chemistry can yield multi-target biological activity. By leveraging the electron-withdrawing nature of the pyrazine ring and the conformational flexibility of the thiazepine ring, researchers can develop derivatives that bypass P-gp mediated multidrug resistance in oncology[4] and selectively inhibit inflammatory cascades[6]. Rigorous in vivo validation, utilizing optimized formulations and self-validating control models, remains the critical bridge between this scaffold's in vitro promise and its clinical realization.
References
-
CIBTech. "NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW." CIBTech Journal. Available at:[Link]
-
Der Pharma Chemica. "1, 5-Benzothiazepine: As Potential Biologically Active Agent." Der Pharma Chemica. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor." PMC. Available at:[Link]
-
International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET). "Synthesis and Evaluation of Novel 1, 5- Benzothiazepine Derivatives as Anti- Inflammatory Agents." IJIRSET. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Recent advances on heterocyclic compounds with antiviral properties." PMC. Available at:[Link]
-
ResearchGate. "Synthesis of New Bioactive Compounds of Pyrazino [2,3-e][1,3] Oxazepines and Pyrazino[2,3-e] [1,3] Diazepines Bearing 1,3,4-Oxadiazole Moieties." ResearchGate. Available at:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. cibtech.org [cibtech.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijirset.com [ijirset.com]
- 7. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
